molecular formula C17H20N2O B11852255 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol

Cat. No.: B11852255
M. Wt: 268.35 g/mol
InChI Key: WOLCTIIVZFNSNW-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol is a complex organic compound that belongs to the class of dihydroisoquinolines This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety fused with a pyridine ring and an ethanol group

Preparation Methods

The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol involves several steps. One common method is the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction typically involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides in the presence of a Lewis acid, such as aluminum chloride . The resulting dihydroisoquinoline can then be further functionalized to introduce the pyridine and ethanol groups.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The dihydroisoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors and enzymes makes it a promising candidate for drug discovery.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C17H20N2O/c1-12-16(13(2)20)7-8-17(18-12)19-10-9-14-5-3-4-6-15(14)11-19/h3-8,13,20H,9-11H2,1-2H3

InChI Key

WOLCTIIVZFNSNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C(C)O

Origin of Product

United States

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